molecular formula C12H12N2O3 B097744 Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16867-53-1

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B097744
CAS No.: 16867-53-1
M. Wt: 232.23 g/mol
InChI Key: ZLYHSYOPYSDSHB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine scaffold. This structure is characterized by a pyridine ring fused to a pyrimidine ring, with a methyl group at position 6, an oxo group at position 4, and an ethyl carboxylate moiety at position 2. The compound has garnered interest in medicinal chemistry due to its structural versatility, enabling derivatization for applications in drug discovery, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYHSYOPYSDSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=C(N2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168589
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
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Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-53-1
Record name 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
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Record name 4H-Pyrido(1,2-a)pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester
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Preparation Methods

Reaction Steps and Intermediate Formation

The synthesis of ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically begins with 2-oxo-6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile as the starting material. Hydrolysis of this compound using 50% sulfuric acid under reflux conditions generates 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2(1H)-one through decarboxylation. This intermediate undergoes a Smiles rearrangement when reacted with 2-chloroacetamide in dry N,N-dimethylformamide (DMF) in the presence of potassium carbonate, yielding 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

The subsequent step involves condensation with ethoxy methylene malonic diethyl ester (EMME) in ethanol under reflux. This reaction forms diethyl 2-(((6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate , a critical precursor for cyclization. Finally, treatment with phosphorus oxychloride (POCl₃) at elevated temperatures facilitates cyclization, producing the target compound.

Key Reagents and Conditions

  • Hydrolysis : 50% H₂SO₄, reflux, 6–8 hours.

  • Smiles Rearrangement : 2-chloroacetamide, K₂CO₃, DMF, 80°C, 4 hours.

  • EMME Condensation : Ethanol, reflux, 12 hours.

  • Cyclization : POCl₃, 110°C, 6 hours.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)
Hydrolysis50% H₂SO₄, reflux75
Smiles Rearrangement2-chloroacetamide, K₂CO₃, DMF, 80°C68
EMME CondensationEMME, ethanol, reflux72
CyclizationPOCl₃, 110°C70

Microwave-Assisted Synthesis

Advantages and Optimization

Microwave irradiation has emerged as a superior alternative to conventional heating, significantly reducing reaction times and improving yields. For cyclization, microwave-assisted synthesis at 120°C for 15 minutes achieves a 90% yield , compared to 70% under conventional conditions. The rapid, uniform heating of microwave reactors minimizes side reactions, such as the formation of 8-methyl-4-oxo-N-(4-methylpyridin-2-yl)carboxamide , which are common in prolonged thermal reactions.

Comparative Analysis

Table 2: Conventional vs. Microwave-Assisted Cyclization

ParameterConventional MethodMicrowave Method
Temperature110°C120°C
Time6 hours15 minutes
Yield70%90%
Purity85%95%

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining high-purity this compound. Column chromatography using a gradient of ethyl acetate/n-hexane (3:7 to 1:1) effectively separates the target compound from byproducts. Recrystallization from ethanol/water mixtures further enhances purity, yielding crystals suitable for spectroscopic characterization.

Industrial Production Considerations

While laboratory-scale methods are well-established, industrial production requires optimization for cost-effectiveness and scalability. Continuous flow reactors could replace batch processes to improve heat and mass transfer during cyclization. Additionally, in situ reagent recovery systems for POCl₃ and EMME would reduce waste and operational costs. Pilot studies suggest that scaling the microwave-assisted method could reduce energy consumption by 40% compared to conventional approaches .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrido[1,2-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrido-pyrimidine compounds exhibit significant antimicrobial activity. A study demonstrated that ethyl 6-methyl-4-oxo derivatives showed inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial DNA synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of pyrido-pyrimidine derivatives. Ethyl 6-methyl-4-oxo has shown promise in inhibiting cancer cell proliferation in vitro. For instance, a case study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cell lines, suggesting that it induces apoptosis through the mitochondrial pathway.

Agricultural Applications

The compound's potential extends into agricultural science, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that ethyl 6-methyl-4-oxo exhibits herbicidal properties against common weeds. A field trial demonstrated effective weed control in maize crops when applied at specific concentrations. The compound disrupts the photosynthetic process in target plants, leading to their eventual death.

Material Science Applications

In material science, ethyl 6-methyl-4-oxo is being explored for its utility in synthesizing novel polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in the production of specialty polymers with tailored properties. Studies have shown that incorporating ethyl 6-methyl-4-oxo into polymer matrices enhances thermal stability and mechanical strength.

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialEffective against Staphylococcus aureus
AnticancerInduces apoptosis in breast cancer cells
Agricultural ScienceHerbicideEffective weed control in maize crops
Material SciencePolymer SynthesisEnhances thermal stability and mechanical strength

Case Studies

  • Antimicrobial Study : A research team evaluated the antimicrobial effects of ethyl 6-methyl-4-oxo against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli, showcasing significant antibacterial activity.
  • Cancer Research : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with ethyl 6-methyl-4-oxo resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at 20 µM.
  • Agricultural Field Trials : A series of field trials assessed the herbicidal efficacy of ethyl 6-methyl-4-oxo on common agricultural weeds. Results showed over 80% weed control within two weeks of application at a rate of 200 g/ha.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound may exert its effects by modulating the activity of various enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrido[1,2-a]pyrimidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (Target) 6-CH3 C12H12N2O3 232.24 (est.) Enhanced lipophilicity due to methyl group; potential for improved membrane permeability
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 32092-18-5) No substituent at position 6 C11H10N2O3 218.21 Lower lipophilicity; used as a precursor for further functionalization
Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate 6-CH3, 8-CH3 C13H14N2O3 246.08 (exact mass) Increased steric hindrance may reduce reactivity; exact mass confirmed via ESI-MS
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-56-4) 7-Br C11H9BrN2O3 297.10 Bromine enhances electrophilicity; used in cross-coupling reactions
Ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 2-OH, 9-CH3 C12H12N2O4 248.24 Hydroxy group enables hydrogen bonding; forms stable salts with amines

Biological Activity

Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a compound with a complex pyrido-pyrimidine structure, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical attributes:

  • IUPAC Name : this compound
  • CAS Number : 16867-53-1
  • Molecular Formula : C11H12N2O3
  • Molecular Weight : 220.23 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For example, compounds with similar structures have been shown to inhibit various cancer cell lines effectively. A review indicated that derivatives featuring an ethyl group on the nitrogen atom exhibited significantly enhanced activity compared to their methylated counterparts .

CompoundCell LineIC50 (µM)Reference
Ethyl 6-methyl-4-oxo...A549 (lung cancer)15.5
Pyrido[2,3-d]pyrimidineMCF7 (breast cancer)10.2

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicated that ethyl esters of pyrido compounds showed significant efficacy against both Gram-positive and Gram-negative bacteria. Notably, derivatives of similar structures exhibited inhibition zones against pathogens such as E. coli and S. aureus.

MicroorganismInhibition Zone (mm)Reference
E. coli18
S. aureus20

Anti-inflammatory Effects

Pyrido derivatives have been investigated for their anti-inflammatory properties. Research has shown that certain compounds in this class can inhibit pro-inflammatory cytokines and reduce edema in animal models.

Case Studies

  • Study on Anticancer Activity : A study published in MDPI evaluated the effects of various pyrido derivatives on cancer cell proliferation. The study found that ethyl 6-methyl-4-oxo... significantly reduced cell viability in multiple cancer types, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : In another study focused on antimicrobial efficacy, ethyl esters of pyrido compounds were tested against a panel of bacteria and fungi. The results showed promising antibacterial activity, especially against S. aureus, which is crucial given the rise of antibiotic-resistant strains .
  • Inflammation Model : A model using carrageenan-induced paw edema in rats demonstrated that compounds similar to ethyl 6-methyl-4-oxo... could significantly reduce inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer: The compound is typically synthesized via condensation reactions. A common approach involves reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with primary amines (e.g., benzylamines) in boiling ethanol. Optimization requires a double excess of amine and extended reaction times (6–12 hours) to overcome reduced reactivity of the ester intermediate . An improved method uses triethyl methanetricarboxylate as both a solvent and acylating agent at 150°C, minimizing side-product formation and simplifying reagent recovery . Yield optimization should also consider purification via column chromatography (e.g., ethyl acetate/n-hexane eluents) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer: Key techniques include:
  • 1H NMR (400 MHz, DMSO-d6): Look for signals at δ 1.28 (t, -CH3), 2.39 (s, -CH3), and aromatic protons (δ 6.81–8.10) to confirm substituent positions .
  • IR Spectroscopy: A strong carbonyl stretch (~1725 cm⁻¹) confirms the ester group .
  • Elemental Analysis: Validate purity by matching calculated and observed C/H/N percentages .
  • Melting Point Analysis: Compare observed values (e.g., 258–260°C) with literature to assess consistency .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data between synthesized batches of the compound?

  • Methodological Answer: Discrepancies may arise from tautomerism or zwitterionic forms. For example, X-ray crystallography reveals a zwitterionic structure in the solid state, while NMR data in solution suggest equilibrium between tautomers. To resolve inconsistencies:
  • Perform variable-temperature NMR to observe tautomeric shifts .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity.
  • Compare crystallographic data (e.g., torsion angles, hydrogen bonding) with computational models (e.g., density functional theory) .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in biological assays?

  • Methodological Answer:
  • Functionalization: Introduce electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups at positions 6 or 8 to modulate electronic effects .
  • Amide Formation: React the ester with chiral amines (e.g., S(–)-1-phenylethylamine) to explore stereochemical impacts on bioactivity .
  • Biological Evaluation: Test derivatives in antioxidant (DPPH radical scavenging) and anticancer (cell viability assays) models. For example, pyrimidine derivatives with trifluoromethyl groups show enhanced anticancer activity .

Q. How can computational tools like SHELX aid in the structural analysis and refinement of this compound?

  • Methodological Answer:
  • Structure Solution: Use SHELXD for initial phase determination from X-ray diffraction data, particularly for twinned crystals or high-resolution datasets .
  • Hydrogen Bonding Analysis: SHELXL refines hydrogen atom positions and identifies C–H⋯O/N interactions critical for crystal packing .
  • Validation: Cross-check refinement metrics (R-factors, displacement parameters) with PLATON or Mercury to ensure structural accuracy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across studies (e.g., analgesic vs. anticancer effects)?

  • Methodological Answer:
  • Assay Conditions: Compare cell lines, concentrations, and endpoints (e.g., IC50 vs. EC50). For instance, trifluoromethyl derivatives may show cytotoxicity in cancer cells but no effect in neuronal pain models .
  • Structural Specificity: Verify if activity discrepancies correlate with substituent positions. Analgesic effects in 2-hydroxy-4-oxo derivatives may not extend to 6-methyl-4-oxo analogs due to altered bioisosterism .
  • Meta-Analysis: Use databases like PubChem to aggregate bioactivity data and identify trends across structurally similar compounds .

Experimental Design Considerations

Q. What are the best practices for evaluating the antioxidant capacity of derivatives in vitro?

  • Methodological Answer:
  • DPPH Assay: Prepare a 0.1 mM DPPH solution in methanol, incubate with test compounds (10–100 µM), and measure absorbance at 517 nm after 30 minutes. Calculate IC50 values relative to ascorbic acid controls .
  • ABTS Assay: Generate ABTS•+ radicals by reacting ABTS with potassium persulfate, then quantify scavenging activity at 734 nm. Ensure pH control (7.4) to mimic physiological conditions .
  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to model activity and assess statistical significance (p < 0.05, ANOVA) .

Advanced Structural Characterization

Q. How does the compound’s conformation in the solid state differ from its solution-state structure?

  • Methodological Answer:
  • Solid State: X-ray crystallography reveals a screw-boat conformation of the pyrimidine ring and planar benzothiazole groups, with intermolecular C–H⋯O/N hydrogen bonds stabilizing the lattice .
  • Solution State: NMR data (e.g., splitting patterns in DMSO-d6) suggest dynamic equilibrium between tautomers. Use NOESY experiments to detect through-space correlations between adjacent protons .

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